molecular formula C18H19BrFNO2 B13736492 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide CAS No. 36113-30-1

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide

Katalognummer: B13736492
CAS-Nummer: 36113-30-1
Molekulargewicht: 380.3 g/mol
InChI-Schlüssel: OSZWKYMNOWESRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide (CAS: 58939-37-0) is a synthetic 3,4-dihydroisoquinoline derivative with a p-fluorobenzyl substituent at the C1 position. Its molecular formula is C₂₀H₂₄BrNO₄, and it exists as a hydrobromide salt, enhancing its solubility and stability for pharmacological applications.

The structural core of 3,4-dihydroisoquinoline derivatives is characterized by a partially saturated isoquinoline ring, which allows for versatile substitutions at the C1 position. The p-fluorobenzyl group in this compound introduces electron-withdrawing properties and lipophilicity, which may influence receptor binding and metabolic stability .

Eigenschaften

CAS-Nummer

36113-30-1

Molekularformel

C18H19BrFNO2

Molekulargewicht

380.3 g/mol

IUPAC-Name

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H18FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H

InChI-Schlüssel

OSZWKYMNOWESRT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CC[NH+]=C2CC3=CC=C(C=C3)F)OC.[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Reaction Scheme

Step Description Reagents/Conditions Product/Intermediate
1 Formylation of 3,4-dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine + ethyl formate (or methyl/isopropyl formate), reflux 6 h N-(2-(3,4-dimethoxyphenyl)ethyl)formamide (Intermediate 1)
2 Reaction with oxalyl chloride Intermediate 1 + oxalyl chloride in acetonitrile or dichloromethane, 10-20°C, 2 h Intermediate 2 (acyl chloride derivative)
3 Cyclization catalyzed by phosphotungstic acid Add phosphotungstic acid, stir 1 h Intermediate 3 (ring-closed intermediate)
4 Addition of alcohol solvent and reflux Add methanol (or ethanol/butanol), reflux 3 h Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
5 Crystallization and isolation Cool to 5-10°C, filter, wash with alcohol, dry Pure crystalline product

Reaction Conditions and Yields

Parameter Typical Value
Formylation time 6 hours reflux
Oxalyl chloride reaction temperature 10-20 °C
Oxalyl chloride addition time 2 hours dropwise
Phosphotungstic acid catalysis time 1 hour
Alcohol reflux time 3 hours
Cooling temperature for crystallization 5-10 °C
Yield 75-80%
Purity >99.0% (HPLC)
Single impurity ≤0.15%

Representative Experimental Example

  • 116.3 g ethyl formate and 86.6 g 3,4-dimethoxyphenethylamine refluxed for 6 h.
  • 400 mL acetonitrile and 126 g oxalyl chloride cooled to 10-20 °C.
  • Intermediate solution added dropwise over 2 h maintaining temperature.
  • After reaction, 0.23 g phosphotungstic acid added, stirred 1 h.
  • Heated to 50-55 °C, 100 mL methanol added dropwise, refluxed 3 h.
  • Cooled to 5-10 °C, filtered, washed with methanol, dried.
  • Yield: 78%, purity 99.3%, single impurity 0.16%.

Adaptation for 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline Hydrobromide

The target compound differs by the substitution of the nitrogen with a p-fluorobenzyl group. This modification can be introduced by:

  • N-alkylation step: After preparing the 6,7-dimethoxy-3,4-dihydroisoquinoline free base, react it with p-fluorobenzyl bromide to form the N-(p-fluorobenzyl) derivative.
  • Salt formation: The hydrobromide salt is formed by treatment with hydrobromic acid or crystallization from hydrobromic acid-containing solvents.

Although direct literature detailing this exact procedure is scarce, the general synthetic approach aligns with standard alkylation and salt formation techniques in organic synthesis.

Chemical and Structural Data Reference

  • Molecular formula: C18H20FNO2
  • SMILES: COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)F)OC
  • Molecular weight: Approximately 301 g/mol (free base)
  • Hydrobromide salt formed by protonation and bromide counterion.

Summary Table of Preparation Method (Modeled on Closely Related Compound)

Stage Reagents Conditions Outcome Notes
Formylation 3,4-dimethoxyphenethylamine + ethyl formate Reflux 6 h Intermediate formamide High yield, simple
Acyl chloride formation Oxalyl chloride in acetonitrile/DCM 10-20 °C, 2 h dropwise Reactive intermediate Temperature control critical
Cyclization Phosphotungstic acid catalyst Stir 1 h, then reflux with alcohol Isoquinoline ring closure Catalyst amount low, efficient
Alkylation (for p-fluorobenzyl) p-fluorobenzyl bromide + base Room temp or reflux N-alkylated product Requires optimization
Salt formation Hydrobromic acid Crystallization Hydrobromide salt Stable, high purity

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium methoxide or electrophilic substitution with bromine in acetic acid.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits several pharmacological activities, particularly in the following areas:

  • Antithrombotic Activity : Research indicates that derivatives of 3,4-dihydroisoquinolines, including the target compound, possess significant antithrombotic effects. These compounds inhibit platelet aggregation and thrombus formation, making them candidates for the development of new antithrombotic agents .
  • Neuroprotective Effects : Compounds in this class have been studied for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
  • Anticancer Potential : Preliminary studies suggest that 6,7-dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study 1: Antithrombotic Activity

A study conducted on male rats demonstrated that administering the compound resulted in a significant reduction in platelet aggregation compared to control groups. The mechanism was attributed to the inhibition of cyclooxygenase enzymes involved in thromboxane A2 synthesis, which is a potent promoter of platelet aggregation .

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death and maintained mitochondrial integrity. The protective effect was linked to its ability to scavenge free radicals and modulate glutamate receptor activity, thereby reducing excitotoxicity .

Case Study 3: Anticancer Activity

A series of experiments on human cancer cell lines showed that treatment with 6,7-dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound activates intrinsic apoptotic pathways .

Data Summary Table

Application AreaObserved EffectsReference
AntithromboticInhibition of platelet aggregation
NeuroprotectionReduction of oxidative stress-induced cell death
AnticancerInduction of apoptosis in cancer cell lines

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methoxy and fluorobenzyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 3,4-dihydroisoquinoline derivatives are highly dependent on substituents at the C1 position. Below is a comparative analysis of key analogues:

Compound Name (CAS) Substituent at C1 Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide (58939-37-0)
p-Fluorobenzyl C₂₀H₂₄BrNO₄ 422.32 Potential cholinesterase inhibition; enhanced lipophilicity due to fluorine substituent. Hydrobromide salt improves solubility.
6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline hydrochloride (61-25-6) 3,4-Dimethoxybenzyl C₂₀H₂₁NO₄·HCl 375.85 (free base) Known as Papaverine ; vasodilator with phosphodiesterase inhibition. Hydrochloride salt variant.
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline (61349-11-9) 3,4,5-Trimethoxybenzyl C₂₂H₂₅NO₅ 383.44 Increased methoxy groups may enhance antioxidant activity but reduce metabolic stability.
6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline (88333-64-6) Thiophen-2-yl C₁₅H₁₅NO₂S 273.35 Heterocyclic thiophene group alters electronic properties; potential for targeting sulfur-binding enzymes.
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide (32871-45-7) p-Fluorobenzyl (positional isomer at C4) C₁₇H₁₆FNO₂·HBr 366.26 Positional isomerism reduces activity compared to C1-substituted analogues. LD₅₀ (intraperitoneal, mice): 770 mg/kg.

Key Findings from Comparative Studies

  • Heterocyclic Substituents: Thiophen-2-yl derivatives (88333-64-6) show unique binding to sulfur-dependent enzymes, though their lower molecular weight (~273 g/mol) may limit tissue retention .
  • Salt Form and Solubility: Hydrobromide salts (target compound) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., Papaverine), which is critical for intravenous formulations .
  • Toxicity Considerations: The positional isomer 6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide (32871-45-7) shows moderate toxicity (LD₅₀ 770 mg/kg in mice), suggesting that substituent position significantly affects safety profiles .

Biologische Aktivität

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20BrN2O2
  • Molecular Weight : 364.26 g/mol

The structure features a dihydroisoquinoline core with methoxy and fluorobenzyl substituents, which are critical for its biological activity.

Antithrombotic Activity

Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit significant antithrombotic properties . The compound has been shown to inhibit platelet aggregation, which is crucial in preventing thrombosis. In a study involving male rats, the compound demonstrated a reduction in thrombus formation when administered at specific dosages .

Effects on Smooth Muscle Contractility

A related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was investigated for its effects on smooth muscle (SM) contractility. DIQ was found to decrease Ca²⁺-dependent contractions in isolated SM tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) . Although not directly tested on the p-fluorobenzyl derivative, similar mechanisms can be anticipated due to structural similarities.

Neuroprotective Effects

Isoquinoline derivatives have shown promise in neuroprotection. They may exert protective effects against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases. The presence of methoxy groups is often linked to enhanced bioactivity and reduced toxicity .

The biological activity of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide can be attributed to several mechanisms:

  • Calcium Channel Modulation : The compound may influence voltage-gated L-type calcium channels, leading to altered intracellular calcium levels and subsequent effects on muscle contraction and neurotransmitter release .
  • Receptor Interaction : It likely interacts with mAChRs and 5-HT receptors, affecting smooth muscle contractility and neuronal signaling pathways.

Case Studies

StudyFindings
Rat Model Study Showed significant antithrombotic activity with reduced thrombus formation.Suggests potential for therapeutic use in cardiovascular diseases.
Ex Vivo Smooth Muscle Study Demonstrated inhibition of smooth muscle contractions through receptor modulation.Indicates possible applications in gastrointestinal motility disorders.
Neuroprotection Analysis Reported protective effects against oxidative stress in neuronal cells.Highlights potential for treating neurodegenerative conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.